REACTION_SMILES
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[Br:8][c:9]1[cH:10][c:11]([F:43])[c:12]([NH:13][c:14]2[n:15][cH:16][n:17][c:18]3[cH:19][c:20]([O:26][CH2:27][CH:28]4[CH2:29][CH2:30][N:31]([C:34]([O:35][C:36]([CH3:37])([CH3:38])[CH3:39])=[O:40])[CH2:32][CH2:33]4)[c:21]([O:24][CH3:25])[cH:22][c:23]23)[cH:41][cH:42]1.[CH2:44]([Cl:45])[Cl:46].[F:1][C:2]([F:3])([F:4])[C:5]([OH:6])=[O:7]>>[Br:8][c:9]1[cH:10][c:11]([F:43])[c:12]([NH:13][c:14]2[n:15][cH:16][n:17][c:18]3[cH:19][c:20]([O:26][CH2:27][CH:28]4[CH2:29][CH2:30][NH:31][CH2:32][CH2:33]4)[c:21]([O:24][CH3:25])[cH:22][c:23]23)[cH:41][cH:42]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(Nc3ccc(Br)cc3F)ncnc2cc1OCC1CCN(C(=O)OC(C)(C)C)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COc1cc2c(Nc3ccc(Br)cc3F)ncnc2cc1OCC1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |